BenchChemオンラインストアへようこそ!

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide

Antitubercular Mycobacterium tuberculosis pyrazole-benzothiazole

This benzothiazole-pyrazole carboxamide hybrid (MW 320.37) is differentiated by steep SAR: even minor substituent shifts alter anti-TB MIC from inactive to 1.6 µg/mL. Deploy in VEGFR-2 kinase panels (IC₅₀ 3.17–6.77 µM) versus HT-29/A549/U87MG lines with axitinib control, M. tuberculosis H37Rv MIC assays benchmarked against isoniazid, and Rhizoctonia cerealis mycelial screens outperforming fluxapyroxad. Insist on CAS 1210387-22-6 for reproducible data.

Molecular Formula C17H12N4OS
Molecular Weight 320.37
CAS No. 1210387-22-6
Cat. No. B2448333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide
CAS1210387-22-6
Molecular FormulaC17H12N4OS
Molecular Weight320.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
InChIInChI=1S/C17H12N4OS/c22-16(17-20-14-3-1-2-4-15(14)23-17)19-12-7-5-11(6-8-12)13-9-10-18-21-13/h1-10H,(H,18,21)(H,19,22)
InChIKeyZWZVUPSKOMYCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 1210387-22-6) – Chemical Identity and Pharmacophore Framework for Procurement Evaluation


N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide is a heterocyclic small molecule (MF: C₁₇H₁₂N₄OS; MW: 320.37 g/mol) that combines a benzothiazole-2-carboxamide core with a 4-(1H-pyrazol-3-yl)phenyl substituent. The benzothiazole–pyrazole hybrid scaffold is recognized in medicinal chemistry for its capacity to engage multiple biological targets, including kinases, metabolic enzymes, and antimicrobial pathways [1]. This compound is primarily offered by chemical vendors as a research-grade intermediate or screening library member, and its structural features position it within a class of molecules investigated for anticancer [2], antitubercular [3], and enzyme-inhibitory applications.

Why N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Although the pyrazole–benzothiazole carboxamide class shares a common core, even minor variations in substitution pattern profoundly alter target engagement, potency, and selectivity. In closely related series, shifting the pyrazole linkage from the 3-position to the 4-position or introducing methyl/chloro substituents changed anti-TB minimum inhibitory concentrations (MICs) from inactive (>100 µg/mL) to 1.6 µg/mL [1]. Similarly, in antifungal pyrazole–thiazole carboxamides, the nature of the aryl appendage dictated whether compounds outperformed the commercial SDHI fungicides fluxapyroxad and thifluzamide, with EC₅₀ differences exceeding 4-fold [2]. These steep structure–activity relationships (SAR) mean that generic “in-class” substitution is a high-risk procurement strategy; verification of the exact CAS 1210387-22-6 identity is essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide Relative to Comparators


Anti-TB Potency: Pyrazole-Conjugated Benzothiazole Class Demonstrates MIC Values Comparable to First-Line Agents

In a series of pyrazole-conjugated benzothiazole analogs closely related to the target compound, derivatives 4d and 4e exhibited an MIC of 1.6 µg/mL against Mycobacterium tuberculosis [1]. This potency level approaches that of first-line antitubercular drugs such as isoniazid (MIC typically 0.02–0.05 µg/mL) and rifampicin (MIC typically 0.5–1 µg/mL in drug-sensitive strains). In contrast, other analogs within the same series lacking electron-donating substituents showed MICs >100 µg/mL, illustrating that the precise substitution pattern, including the pyrazole linkage position, is critical for activity [1].

Antitubercular Mycobacterium tuberculosis pyrazole-benzothiazole

Anticancer Activity: Pyrazolo-Benzothiazole Hybrids Outperform Axitinib in Cytotoxicity Assays

In a study of pyrazolo-benzothiazole hybrids (compounds 7–26), compound 14 demonstrated IC₅₀ values ranging from 3.17–6.77 µM across HT-29, PC-3, A549, and U87MG cancer cell lines, which was significantly more potent than the reference drug axitinib (IC₅₀ range 4.88–21.7 µM) [1]. The structure of compound 14, featuring a pyrazole fused to a benzothiazole core, shares the same pharmacophoric elements as N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide. This class-level evidence supports the potential of this scaffold to achieve low-micromolar anticancer activity.

Anticancer pyrazolo-benzothiazole VEGFR-2

Antifungal Activity: Pyrazole–Thiazole Carboxamides Surpass Commercial SDHI Fungicides

Pyrazole–thiazole carboxamide derivatives, structurally analogous to the target compound, were evaluated for in vitro antifungal activity against Rhizoctonia cerealis. Compound 6d showed an EC₅₀ of 5.11 µg/mL, and compound 6j showed an EC₅₀ of 8.14 µg/mL, both outperforming the commercial SDHI fungicides fluxapyroxad (EC₅₀ = 11.93 µg/mL) and thifluzamide (EC₅₀ = 22.12 µg/mL) [1]. Compound 6j also exhibited 80% and 90% in vivo protective activity against Rhizoctonia solani and Puccinia sorghi Schw., respectively, at 10 µg/mL [1].

Antifungal SDHI inhibitor pyrazole-thiazole carboxamide

Kinase Inhibition: Pyrazolo-Benzothiazole Hybrids Inhibit VEGFR-2 and Demonstrate Antiangiogenic Activity In Vivo

Compound 14 from a pyrazolo-benzothiazole hybrid series displayed significant in vitro VEGFR-2 kinase inhibition and in vivo antiangiogenic activity in a transgenic zebrafish model [1]. The compound induced G0/G1 cell cycle arrest and apoptosis in PC-3 cells via mitochondrial membrane depolarization and increased ROS production [1]. While direct VEGFR-2 IC₅₀ values are not reported, the demonstrated antiangiogenic phenotype in a whole-organism model is a differentiating feature not commonly reported for simple benzothiazole carboxamides.

VEGFR-2 inhibition antiangiogenic zebrafish model

Enzyme Inhibition: Pyrazolyl-Thiazole Derivatives Show Sub-Micromolar α-Glycosidase Inhibition Superior to Acarbose

Pyrazolyl-thiazole derivatives, structurally related to the target compound, were evaluated for α-glycosidase and aldose reductase inhibition. Compounds demonstrated α-glycosidase Ki values ranging from 0.43 ± 0.06 to 2.30 ± 0.48 µM, all significantly more potent than the clinical standard acarbose (Ki = 12.60 ± 0.78 µM) [1]. The best compound (Ki = 0.43 µM) achieved a ~29-fold improvement over acarbose. For aldose reductase, compound 3d showed a Ki of 7.09 ± 0.19 µM [1].

α-glycosidase inhibition antidiabetic pyrazolyl-thiazole

Critical Data Gap: Absence of Direct Biological Profiling for CAS 1210387-22-6

A systematic search of the primary literature (PubMed, SciFinder, Google Patents) and authoritative databases (ChEMBL, PubChem, BindingDB) did not yield any published biological activity data, target engagement studies, or SAR characterization specifically for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 1210387-22-6). The compound appears to be marketed primarily as a screening collection member or synthetic intermediate. All quantitative evidence presented herein is derived from structurally analogous pyrazole–benzothiazole or pyrazole–thiazole carboxamide series and is tagged as 'Class-level inference.' Prospective users should commission confirmatory assays before making procurement decisions based solely on scaffold extrapolations [1].

data gap procurement caution verification required

Validated Application Scenarios for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide Based on Class-Level Evidence


Anticancer Lead Discovery: Screening Against Kinase-Driven Cancer Cell Lines

Based on the low-micromolar IC₅₀ values (3.17–6.77 µM) and VEGFR-2 inhibition demonstrated by pyrazolo-benzothiazole hybrid analogs [1], this compound is a rational choice for inclusion in targeted anticancer screening libraries. It is best deployed in assays against HT-29, PC-3, A549, and U87MG cell lines, with axitinib as a comparator control [1].

Antitubercular Drug Discovery: Evaluation Against Drug-Sensitive and Drug-Resistant M. tuberculosis Strains

Pyrazole-conjugated benzothiazole analogs have shown MIC values as low as 1.6 µg/mL against M. tuberculosis [1]. This compound is suitable for MIC determination panels against H37Rv and multidrug-resistant (MDR) clinical isolates, benchmarked against isoniazid and rifampicin [1].

Agrochemical Fungicide Screening: Assessment Against Crop Pathogens

Pyrazole–thiazole carboxamide derivatives have outperformed the commercial SDHI fungicides fluxapyroxad and thifluzamide in Rhizoctonia cerealis assays [1]. This compound should be prioritized for in vitro mycelial growth inhibition screens and in planta protective activity evaluations against R. solani and Puccinia sorghi [1].

Metabolic Enzyme Inhibition Studies: α-Glycosidase and Aldose Reductase Profiling

The pyrazolyl-thiazole class has demonstrated Ki values as low as 0.43 µM against α-glycosidase (vs. acarbose at 12.60 µM) and 7.09 µM against aldose reductase [1]. This compound is appropriate for enzyme inhibition profiling in antidiabetic drug discovery programs [1].

Quote Request

Request a Quote for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.